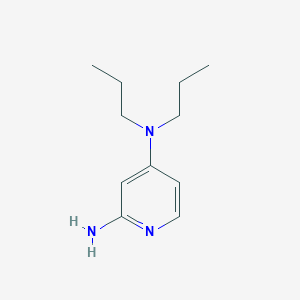
N4,N4-Dipropylpyridine-2,4-diamine
Cat. No. B8494012
M. Wt: 193.29 g/mol
InChI Key: XQCPJLWVYPDPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07714009B2
Procedure details


To 0.235 g (0.66 mmol) of N2-diphenylmethylene-N4,N4-dipropylpyridine-2,4-diamine in 9 mL of methanol was added 0.13 g (1.6 mmol) of sodium acetate followed by 0.082 g (1.2 mmol) of hydroxylamine hydrochloride. The resulting clear golden reaction mixture was stirred at room temperature for 45 min and concentrated in vacuo. The crude solids were slurried in dichloromethane, filtered and the filtrate was concentrated. The resulting oil was purified by flash chromatography eluting with a 13% to 20% methanol/dichloromethane gradient containing 2% triethylamine to give 0.106 g (83%) of the title compound as a white solid.
Name
N2-diphenylmethylene-N4,N4-dipropylpyridine-2,4-diamine
Quantity
0.235 g
Type
reactant
Reaction Step One




Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)=[N:8][C:9]2[CH:14]=[C:13]([N:15]([CH2:19][CH2:20][CH3:21])[CH2:16][CH2:17][CH3:18])[CH:12]=[CH:11][N:10]=2)C=CC=CC=1.C([O-])(=O)C.[Na+].Cl.NO>CO>[CH2:19]([N:15]([CH2:16][CH2:17][CH3:18])[C:13]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:8])[CH:14]=1)[CH2:20][CH3:21] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
N2-diphenylmethylene-N4,N4-dipropylpyridine-2,4-diamine
|
|
Quantity
|
0.235 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=NC1=NC=CC(=C1)N(CCC)CCC)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.082 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting clear golden reaction mixture was stirred at room temperature for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a 13% to 20% methanol/dichloromethane gradient
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 2% triethylamine
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(C1=CC(=NC=C1)N)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.106 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
